Cas no 1260776-75-7 (Tert-Butyl (3-(benzyloxy)pyridin-2-yl)carbamate)

Tert-Butyl (3-(benzyloxy)pyridin-2-yl)carbamate is a protected pyridine derivative widely used in organic synthesis and pharmaceutical research. Its key structural features include a tert-butyl carbamate group and a benzyl-protected hydroxyl moiety, which enhance its stability and reactivity in multi-step synthetic routes. This compound serves as a versatile intermediate in the preparation of heterocyclic compounds, particularly in the development of bioactive molecules and drug candidates. The tert-butyloxycarbonyl (Boc) group offers selective deprotection under mild acidic conditions, facilitating further functionalization. Its well-defined reactivity profile makes it valuable for constructing complex molecular architectures with high precision. The product is typically characterized by NMR, HPLC, and mass spectrometry to ensure purity and consistency.
Tert-Butyl (3-(benzyloxy)pyridin-2-yl)carbamate structure
1260776-75-7 structure
Product Name:Tert-Butyl (3-(benzyloxy)pyridin-2-yl)carbamate
CAS No:1260776-75-7
MF:C17H20N2O3
MW:300.352304458618
CID:4828272
Update Time:2025-11-02

Tert-Butyl (3-(benzyloxy)pyridin-2-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl (3-(benzyloxy)pyridin-2-yl)carbamate
    • Tert-Butyl (3-(benzyloxy)pyridin-2-yl)carbamate
    • Inchi: 1S/C17H20N2O3/c1-17(2,3)22-16(20)19-15-14(10-7-11-18-15)21-12-13-8-5-4-6-9-13/h4-11H,12H2,1-3H3,(H,18,19,20)
    • InChI Key: HPOVXLSNJDWKNZ-UHFFFAOYSA-N
    • SMILES: O(C(NC1C(=CC=CN=1)OCC1C=CC=CC=1)=O)C(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 348
  • XLogP3: 3.2
  • Topological Polar Surface Area: 60.4

Tert-Butyl (3-(benzyloxy)pyridin-2-yl)carbamate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029192924-1g
tert-Butyl (3-(benzyloxy)pyridin-2-yl)carbamate
1260776-75-7 97%
1g
$593.00 2023-09-03

Tert-Butyl (3-(benzyloxy)pyridin-2-yl)carbamate Related Literature

Additional information on Tert-Butyl (3-(benzyloxy)pyridin-2-yl)carbamate

Comprehensive Guide to Tert-Butyl (3-(benzyloxy)pyridin-2-yl)carbamate (CAS No. 1260776-75-7)

Tert-Butyl (3-(benzyloxy)pyridin-2-yl)carbamate (CAS No. 1260776-75-7) is a specialized organic compound widely used in pharmaceutical research and fine chemical synthesis. This compound belongs to the class of carbamate derivatives, which are known for their versatility in medicinal chemistry. With the increasing demand for novel drug intermediates, Tert-Butyl (3-(benzyloxy)pyridin-2-yl)carbamate has gained significant attention due to its unique structural properties and potential applications in drug discovery.

The molecular structure of Tert-Butyl (3-(benzyloxy)pyridin-2-yl)carbamate features a pyridine ring substituted with a benzyloxy group at the 3-position and a tert-butyl carbamate moiety at the 2-position. This combination of functional groups makes it a valuable building block for synthesizing more complex molecules, particularly in the development of kinase inhibitors and other bioactive compounds. Researchers often utilize this compound in peptide coupling reactions and protecting group strategies, which are critical in modern organic synthesis.

In recent years, the pharmaceutical industry has shown growing interest in pyridine-based compounds like Tert-Butyl (3-(benzyloxy)pyridin-2-yl)carbamate due to their role in creating targeted therapies. With the rise of personalized medicine and AI-driven drug discovery, this compound has become part of the conversation about accelerating drug development timelines. Its compatibility with high-throughput screening methods makes it particularly valuable for researchers exploring new treatment options for complex diseases.

The synthesis of Tert-Butyl (3-(benzyloxy)pyridin-2-yl)carbamate typically involves multi-step organic reactions, including protection-deprotection sequences and selective functionalization of the pyridine ring. These processes require careful control of reaction conditions to ensure high yield and purity. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to characterize this compound and verify its structural integrity.

From a commercial perspective, Tert-Butyl (3-(benzyloxy)pyridin-2-yl)carbamate is available through specialized chemical suppliers catering to the research and development sector. The global market for such pharmaceutical intermediates is expanding rapidly, driven by increased investment in drug discovery and the growing prevalence of chronic diseases. Companies specializing in custom synthesis often list this compound in their catalogs, offering various quantities to meet different research needs.

Storage and handling of Tert-Butyl (3-(benzyloxy)pyridin-2-yl)carbamate require standard laboratory precautions. While not classified as highly hazardous, it should be stored in a cool, dry place, protected from light and moisture to maintain stability. Researchers working with this compound typically use standard personal protective equipment, including gloves and safety glasses, following good laboratory practices.

The future applications of Tert-Butyl (3-(benzyloxy)pyridin-2-yl)carbamate appear promising, particularly in the field of small molecule drug development. As computational chemistry and machine learning algorithms become more sophisticated in predicting molecular interactions, compounds with well-characterized properties like this one will likely see increased utilization. Its structural features make it particularly interesting for researchers exploring allosteric modulation of biological targets.

For those searching information about CAS 1260776-75-7 or Tert-Butyl (3-(benzyloxy)pyridin-2-yl)carbamate synthesis, it's important to consult recent scientific literature and reliable chemical databases. The compound's applications in medicinal chemistry continue to evolve, with new research papers regularly appearing in journals focused on organic synthesis and drug discovery. Academic and industrial researchers alike value this compound for its versatility in constructing more complex molecular architectures.

Environmental considerations for Tert-Butyl (3-(benzyloxy)pyridin-2-yl)carbamate follow standard protocols for organic compounds. While specific ecotoxicity data may be limited, proper waste disposal methods should be observed in accordance with local regulations. The growing emphasis on green chemistry principles has led to increased interest in developing more sustainable synthetic routes for such intermediates, minimizing environmental impact while maintaining efficiency.

In conclusion, Tert-Butyl (3-(benzyloxy)pyridin-2-yl)carbamate (CAS No. 1260776-75-7) represents an important tool in modern chemical research, particularly in pharmaceutical development. Its unique combination of functional groups and synthetic versatility make it valuable for various applications in drug discovery. As the field of precision medicine advances and demand for specialized chemical building blocks grows, compounds like this will continue to play a crucial role in scientific innovation and therapeutic development.

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent